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Compound of Interest

Compound Name: Tak-220

Cat. No.: B1681209 Get Quote

It is crucial to differentiate between two distinct therapeutic compounds developed by Takeda

Pharmaceuticals: TAK-220 and soticlestat (also known as TAK-935). Initial searches for "TAK-
220" often lead to information about a CCR5 antagonist investigated for its potential in treating

HIV-1. TAK-220 is a selective and orally bioavailable antagonist of the C-C chemokine receptor

type 5 (CCR5). Its mechanism of action involves blocking the binding of viral glycoproteins to

this co-receptor, thereby inhibiting the entry of R5-tropic HIV-1 into host cells.

This report, however, will focus on soticlestat (TAK-935), a first-in-class, selective inhibitor of

the brain-specific enzyme cholesterol 24-hydroxylase (CH24H). Soticlestat has been

investigated for the treatment of rare and severe forms of epilepsy, such as Dravet syndrome

and Lennox-Gastaut syndrome. The core of its mechanism lies in the modulation of cholesterol

metabolism within the central nervous system to reduce neuronal hyperexcitability.

Soticlestat (TAK-935): An In-Depth Technical Guide
on the Core Mechanism of Action
This guide provides a comprehensive overview of the molecular and cellular mechanisms of

soticlestat, intended for researchers, scientists, and drug development professionals.

Core Mechanism: Inhibition of Cholesterol 24-
Hydroxylase (CH24H)
Soticlestat's primary pharmacological action is the potent and selective inhibition of Cholesterol

24-hydroxylase (CH24H), also known as CYP46A1. CH24H is a cytochrome P450 enzyme

predominantly expressed in neurons of the central nervous system. Its main function is to
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catalyze the conversion of cholesterol into 24S-hydroxycholesterol (24HC). This hydroxylation

is the principal pathway for cholesterol turnover and elimination from the brain, as 24HC is

more polar than cholesterol and can cross the blood-brain barrier to enter systemic circulation.

By inhibiting CH24H, soticlestat leads to a significant reduction in the levels of 24HC in both the

brain and plasma. This reduction in 24HC is the cornerstone of soticlestat's anticonvulsant and

potential neuroprotective effects.

Downstream Effects of CH24H Inhibition
The reduction of 24HC levels by soticlestat instigates a cascade of downstream effects that

collectively contribute to a decrease in neuronal hyperexcitability. These effects are primarily

centered around the modulation of glutamatergic signaling and neuroinflammation.

Modulation of Glutamatergic Signaling
Glutamatergic signaling, the primary excitatory neurotransmission system in the brain, is a key

target of soticlestat's action. The mechanism is twofold:

Reduced NMDA Receptor Activity: 24HC acts as a positive allosteric modulator (PAM) of the

N-methyl-D-aspartate receptor (NMDAR), a critical ionotropic glutamate receptor. By

enhancing NMDAR activity, elevated levels of 24HC can contribute to neuronal

hyperexcitability. Soticlestat, by lowering 24HC levels, reduces this positive modulation,

thereby dampening excessive NMDAR-mediated signaling and neuronal excitation.

Enhanced Glutamate Reuptake: Soticlestat is associated with an increase in the function of

Excitatory Amino Acid Transporter 2 (EAAT2). EAAT2 is an astrocytic glutamate transporter

responsible for clearing glutamate from the synaptic cleft, thus terminating synaptic

transmission and preventing excitotoxicity. The inhibition of CH24H by soticlestat preserves

cholesterol-rich lipid rafts in the plasma membrane of astrocytes. These lipid rafts are crucial

for the proper functioning of EAAT2. Enhanced EAAT2 function leads to more efficient

glutamate reuptake, further reducing peri-synaptic glutamate levels and neuronal

hyperexcitability.

Anti-inflammatory Properties
Neuroinflammation is increasingly recognized as a contributor to the pathophysiology of

epilepsy. Soticlestat exhibits anti-inflammatory effects, likely through the reduction of 24HC.
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Preclinical studies have demonstrated a significant correlation between the reduction in 24HC

levels and a decrease in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α)

in the hippocampus of soticlestat-treated mice. TNF-α is known to enhance the vesicular

release of glutamate and decrease its reuptake, contributing to neuronal hyperexcitability. By

mitigating the production of TNF-α, soticlestat may further contribute to the reduction of seizure

susceptibility.

Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and

pharmacological properties of soticlestat.

Table 1: Preclinical Efficacy of Soticlestat

Parameter Value Species/Model Reference

Hippocampal

Degeneration Model

(Kainic Acid-

induced)

Effect

Ameliorated

inflammatory cytokine

expression,

hippocampal

degeneration, and

memory impairment.

Mouse

Tauopathy Model

(PS19)

| Effect | Observed treatment effects on neurodegeneration markers. | Mouse | |

Table 2: Clinical Efficacy of Soticlestat in Phase 2 and 3 Trials
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Study
Patient
Population

Primary
Endpoint

Result p-value Reference

ELEKTRA

(Phase 2)

Dravet
Syndrome
(DS) and
Lennox-
Gastaut
Syndrome
(LGS)

Reduction
in seizure
frequency
(combined
population)

Statistically
significant
reduction

0.002

Dravet

Syndrome

(DS)

Reduction in

convulsive

seizure

frequency

Statistically

significant

reduction

0.0007

SKYLINE

(Phase 3)

Dravet

Syndrome

(DS)

Reduction in

convulsive

seizure

frequency

Narrowly

missed
0.06

| SKYWAY (Phase 3) | Lennox-Gastaut Syndrome (LGS) | Reduction in major motor drop

seizure frequency | Not met | 0.785 | |

Experimental Protocols
Detailed methodologies for key experiments are outlined below.

Receptor Binding and Cell-Based Assays (General Protocol)
Receptor binding and functional assays are crucial for determining the selectivity and potency

of a compound. While specific protocols for soticlestat are proprietary, a general methodology

can be described:

Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO)

cells are commonly used. Cells are transiently or stably transfected with the gene encoding

the target receptor (e.g., CH24H).
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Membrane Preparation: Transfected cells are harvested and homogenized. The cell lysate is

centrifuged to pellet the cell membranes, which are then resuspended in a suitable buffer.

Binding Assay:

A radiolabeled ligand known to bind to the target is incubated with the membrane

preparation.

Increasing concentrations of the test compound (soticlestat) are added to compete with

the radiolabeled ligand.

The reaction is allowed to reach equilibrium.

The bound and free radioligand are separated by filtration.

The radioactivity of the filter is measured using a scintillation counter.

The IC50 value (the concentration of the compound that inhibits 50% of the specific

binding of the radioligand) is calculated.

Functional Assay (e.g., Enzyme Activity):

The enzymatic activity of CH24H is measured in the presence of its substrate (cholesterol)

and necessary co-factors.

The formation of the product (24HC) is quantified, often using mass spectrometry.

The assay is performed with and without the test compound to determine its inhibitory

effect.

Clinical Trial Methodology (SKYLINE and SKYWAY Studies)
The Phase 3 SKYLINE and SKYWAY studies were multicenter, randomized, double-blind,

placebo-controlled trials.

Patient Population:

SKYLINE: Patients aged 2 to 21 years with refractory Dravet syndrome.
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SKYWAY: Patients aged 2 to 55 years with refractory Lennox-Gastaut syndrome.

Study Design:

Participants were randomized to receive either soticlestat plus standard of care or placebo

plus standard of care.

The treatment period typically included a titration phase followed by a maintenance phase.

Endpoints:

Primary Endpoint (SKYLINE): Reduction from baseline in convulsive seizure frequency.

Primary Endpoint (SKYWAY): Reduction from baseline in major motor drop seizure

frequency.

Secondary Endpoints: Included responder rates, caregiver and clinician global impression

of improvement, and seizure intensity and duration scales.

Data Analysis: The change in seizure frequency from baseline was compared between the

soticlestat and placebo groups. Statistical significance was determined using appropriate

statistical tests.

Visualizations
Signaling Pathway of Soticlestat's Mechanism of Action
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Caption: Soticlestat inhibits CH24H, reducing 24HC and subsequent neuronal hyperexcitability.

Logical Workflow of a Phase 3 Clinical Trial for Soticlestat
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To cite this document: BenchChem. [Distinguishing TAK-220 and Soticlestat (TAK-935)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681209#tak-220-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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